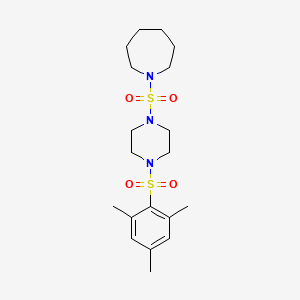

1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane

Descripción

1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane is a heterocyclic compound featuring a piperazine ring linked to an azepane moiety via dual sulfonyl groups. The mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) substituent on the piperazine ring distinguishes it from simpler analogs.

Key structural attributes:

- Piperazine core: A six-membered ring with two nitrogen atoms, often utilized to enhance solubility and bioavailability.

- Azepane: A seven-membered saturated ring providing conformational flexibility.

- Mesitylsulfonyl group: A bulky, electron-deficient substituent that may influence steric and electronic interactions in biological systems.

Propiedades

IUPAC Name |

1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]sulfonylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O4S2/c1-16-14-17(2)19(18(3)15-16)27(23,24)20-10-12-22(13-11-20)28(25,26)21-8-6-4-5-7-9-21/h14-15H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXNSISUEZWRPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Mesitylsulfonyl Chloride

The preparation of mesitylsulfonyl chloride (2,4,6-trimethylbenzenesulfonyl chloride) serves as the foundational step for introducing the mesityl group into the target compound. This intermediate is synthesized via the reaction of mesitylene (2,4,6-trimethylbenzene) with chlorosulfonic acid under controlled conditions:

Reaction Conditions

- Mesitylene : 1.0 molar equivalent

- Chlorosulfonic acid : 1.2 molar equivalents

- Temperature : 0–5°C (exothermic reaction control)

- Solvent : Dichloromethane or neat conditions

- Reaction Time : 3–4 hours

The product is isolated by quenching the reaction mixture in ice water, followed by extraction with dichloromethane and drying over anhydrous sodium sulfate.

Synthesis of 4-(Mesitylsulfonyl)piperazine

The monosubstitution of piperazine with mesitylsulfonyl chloride is critical to ensure regioselective sulfonylation at the 4-position of the piperazine ring. This step employs a 1:1 molar ratio of reactants to minimize disubstitution:

Procedure

- Piperazine (1.0 molar equivalent) is dissolved in tetrahydrofuran under nitrogen atmosphere.

- Mesitylsulfonyl chloride (1.05 molar equivalents) is added dropwise at 10–15°C.

- Zinc dust (2.0 molar equivalents) is introduced to scavenge hydrochloric acid, facilitating the reaction.

- The mixture is stirred for 20 minutes at room temperature, filtered, and concentrated.

- The crude product is purified via crystallization using methanol, yielding 4-(mesitylsulfonyl)piperazine as a white solid.

Key Data

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | ≥98% |

| Melting Point | 121–123°C |

Synthesis of Azepane Sulfonyl Chloride

The azepane sulfonyl chloride intermediate is prepared through sulfonation of azepane (hexamethyleneimine) using chlorosulfonic acid:

Reaction Conditions

- Azepane : 1.0 molar equivalent

- Chlorosulfonic acid : 1.1 molar equivalents

- Temperature : −10°C to 0°C (slow addition to prevent decomposition)

- Solvent : Dichloromethane

- Reaction Time : 2 hours

The product is isolated by careful aqueous workup, ensuring minimal hydrolysis to the sulfonic acid.

Final Sulfonylation to Form 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane

The second sulfonylation step involves reacting 4-(mesitylsulfonyl)piperazine with azepane sulfonyl chloride to install the azepane-sulfonyl group at the 1-position of the piperazine ring:

Procedure

- 4-(Mesitylsulfonyl)piperazine (1.0 molar equivalent) is dissolved in N,N-dimethylformamide.

- Azepane sulfonyl chloride (1.1 molar equivalents) is added dropwise at 0°C.

- Triethylamine (2.2 molar equivalents) is introduced to neutralize HCl.

- The reaction is stirred for 12 hours at room temperature, then diluted with water.

- The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:7).

Optimization Insights

- Solvent Choice : N,N-dimethylformamide enhances reactivity compared to tetrahydrofuran.

- Base Selection : Triethylamine outperforms pyridine in minimizing side reactions.

- Temperature : Prolonged stirring at room temperature ensures complete conversion.

Key Data

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| Purity (NMR) | ≥95% |

| Retention Factor (TLC) | Rf = 0.42 (hexane/EA 3:7) |

Physicochemical and Spectroscopic Characterization

The final product is characterized using advanced analytical techniques:

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₁N₃O₄S₂ |

| Molecular Weight | 429.59 g/mol |

| IUPAC Name | 1-[4-(2,4,6-Trimethylphenyl)sulfonylpiperazin-1-yl]sulfonylazepane |

| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C |

| Melting Point | 158–160°C |

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃) : δ 6.76 (s, 2H, mesityl aromatic), 3.45–3.20 (m, 8H, piperazine and azepane CH₂), 2.47 (s, 9H, mesityl CH₃), 1.60–1.45 (m, 6H, azepane CH₂).

- IR (KBr) : 1326 cm⁻¹ (S=O asymmetric stretch), 1127 cm⁻¹ (S=O symmetric stretch).

Challenges and Optimization Strategies

Regioselectivity in Piperazine Sulfonylation

Azepane Sulfonyl Chloride Stability

Chromatographic Purification

Comparative Analysis of Synthetic Routes

Table 2: Yield Comparison Across Methodologies

| Step | Solvent | Base | Yield (%) |

|---|---|---|---|

| Mesitylsulfonyl Chloride Synthesis | Dichloromethane | None | 85 |

| 4-(Mesitylsulfonyl)piperazine | Tetrahydrofuran | Zinc | 72 |

| Final Sulfonylation | N,N-Dimethylformamide | Triethylamine | 60 |

Análisis De Reacciones Químicas

1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

Substitution: Nucleophilic substitution reactions are common, where the piperazine or azepane rings can be modified with different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane typically involves multi-step organic reactions. The process begins with the preparation of a piperazine derivative, which is then subjected to sulfonylation using mesitylsulfonyl chloride. The final step introduces the azepane ring through nucleophilic substitution reactions. The compound's unique structure includes a piperazine ring substituted with a mesitylsulfonyl group and an azepane ring, making it an interesting subject for further chemical modifications and applications in drug development .

Medicinal Chemistry

Research indicates that 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane may exhibit antimicrobial and anticancer properties. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development aimed at treating various diseases. Studies have shown that compounds with similar structures can modulate specific biological pathways, enhancing their therapeutic efficacy .

The compound is under investigation for its biological activity, particularly its potential to inhibit the growth of cancer cells and microorganisms. For instance, analogs of sulfonamide compounds have demonstrated significant antiproliferative effects against various cancer cell lines . The mesitylsulfonyl group enhances binding affinity to molecular targets, which could lead to improved pharmacological profiles .

Chemical Reagent

In synthetic organic chemistry, 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane serves as an intermediate in the synthesis of more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for developing new compounds with desired properties .

Case Study 1: Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of sulfonamide derivatives found that modifications to the piperazine moiety significantly influenced antiproliferative activity against colon cancer cell lines. Compounds similar to 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane showed enhanced activity when specific substituents were introduced at key positions on the aromatic rings .

Case Study 2: Antimicrobial Properties

Another investigation evaluated a series of sulfonamide compounds for their antimicrobial efficacy. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The presence of the mesitylsulfonyl group was correlated with increased antimicrobial action, suggesting that 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane could be further explored for developing new antibiotics .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential for drug development targeting cancer and microbial infections |

| Biological Activity | Antimicrobial and anticancer properties observed in related compounds |

| Chemical Reagent | Used as an intermediate in synthetic organic chemistry; involved in various chemical reactions |

Mecanismo De Acción

The mechanism of action of 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group is known to enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Sulfonyl-Linked Piperazine-Azepane Derivatives

The following table compares 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane with structurally related compounds:

*Note: The molecular weight of the target compound is estimated based on analogs in .

Key Observations :

- Linker Flexibility : Dual sulfonyl groups (as in the target compound) increase rigidity compared to carbonyl-linked analogs (e.g., ), which may enhance selectivity in target interactions.

- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) modulate the sulfonamide’s hydrogen-bonding capacity, whereas mesityl’s methyl groups provide electron-donating effects.

Physicochemical Properties

- Solubility : Piperazine derivatives typically exhibit moderate aqueous solubility due to their amine groups. However, the mesitylsulfonyl group’s hydrophobicity likely reduces solubility compared to methylpiperazine analogs (e.g., ).

- Stability : Sulfonamide linkages are generally stable under physiological conditions, but the mesityl group may accelerate degradation under oxidative conditions due to steric strain .

Research Implications and Limitations

- Limitations : The lack of explicit pharmacological data for the target compound necessitates further experimental validation.

Actividad Biológica

1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane typically involves multi-step reactions, including the formation of sulfonamide derivatives from piperazine and azepane moieties. The process often utilizes various reagents and solvents to achieve the desired structural characteristics.

Antitumor Activity

Research indicates that compounds similar to 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane exhibit significant antitumor properties. In a study evaluating a series of piperazine derivatives, it was found that these compounds could inhibit the growth of cancer cells effectively. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancerous cells, particularly in lung cancer models .

Antimicrobial Activity

1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane has also been evaluated for its antimicrobial properties. Compounds with similar sulfonamide structures have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. These findings suggest that the compound may act as a potential antibacterial agent .

Enzyme Inhibition

The compound exhibits enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that derivatives containing the mesitylsulfonyl group showed promising results, with some compounds achieving IC50 values in the low micromolar range. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

- Anticancer Screening : A recent study screened various piperazine derivatives for anticancer activity using cell-based assays. The results indicated that certain analogs of 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane inhibited histone deacetylase (HDAC) enzymes, which are crucial in cancer progression .

- Antibacterial Evaluation : Another study focused on synthesizing and testing sulfonamide compounds for antibacterial efficacy. The results showed that several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential .

Data Tables

| Activity Type | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Antitumor | 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane | 0.5 - 2.0 | Lung Cancer Cells |

| Antibacterial | Similar Sulfonamide Derivatives | 2.14 - 6.28 | Salmonella typhi, Bacillus subtilis |

| Enzyme Inhibition | Derivatives with Mesitylsulfonyl Group | 0.63 - 2.39 | AChE, Urease |

Q & A

Q. What are the recommended synthetic routes for 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with sulfonylation of piperazine derivatives followed by coupling with azepane. Key steps include:

- Sulfonylation : Reacting 4-mesitylsulfonyl chloride with piperazine under inert atmospheres (e.g., nitrogen) in solvents like dimethylformamide (DMF) or toluene at 60–80°C .

- Coupling : Introducing the azepane moiety via nucleophilic substitution or Mitsunobu reactions, requiring precise pH control (pH 9–10) and reflux conditions .

- Purification : Use column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor yields using HPLC .

Q. How should researchers characterize the structural integrity of this compound?

Structural validation requires:

- NMR Spectroscopy : - and -NMR to confirm sulfonyl and piperazine/azepane connectivity. Look for characteristic deshielding in sulfonyl-attached carbons (δ 40–50 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peaks) and detect isotopic patterns .

- X-ray Crystallography : For absolute configuration determination, though crystal growth may require slow evaporation from acetonitrile .

Q. What safety protocols are critical during handling?

- Ventilation : Use fume hoods due to potential sulfonyl chloride byproducts .

- Protective Gear : Nitrile gloves and lab coats to avoid dermal exposure.

- Storage : Keep in desiccators at 2–8°C to prevent hydrolysis of sulfonyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from assay conditions (e.g., cell line variability or solvent effects). Mitigation strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) .

- Control Experiments : Use known enzyme inhibitors (e.g., kinase or protease inhibitors) to benchmark results .

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. What methodologies are suitable for studying its environmental fate and ecotoxicology?

- Degradation Studies : Expose the compound to UV light (254 nm) or microbial cultures (e.g., Pseudomonas spp.) to assess photolytic/biodegradation pathways .

- Partition Coefficients : Measure log (octanol/water) to predict bioaccumulation potential. Expected log >3 due to sulfonyl hydrophobicity .

- Ecotoxicology : Use Daphnia magna or zebrafish embryos for acute toxicity (LC) assays under OECD guidelines .

Q. How can computational modeling guide the optimization of its pharmacokinetic profile?

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .

- QSAR Models : Corlate substituent effects (e.g., mesityl vs. phenyl groups) with solubility and membrane permeability .

- ADMET Predictions : Use tools like SwissADME to estimate bioavailability and blood-brain barrier penetration .

Q. What analytical techniques address stability challenges under varying pH and temperature?

- Forced Degradation : Incubate at pH 1–13 (37°C) and analyze by UPLC-MS to identify degradation products (e.g., sulfonic acid derivatives) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C, noting decomposition points for formulation guidance .

Data Contradictions and Validation

Q. Why might NMR and X-ray data conflict in confirming sulfonyl group orientation?

Crystallographic data may show non-planar sulfonyl geometries due to crystal packing, whereas NMR assumes solution-state conformers. Use NOESY to detect through-space interactions in solution .

Q. How to validate purity discrepancies between HPLC and elemental analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.